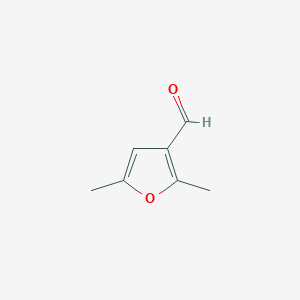

2,5-Dimethylfuran-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylfuran-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-3-7(4-8)6(2)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMWBHRVGAHGNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54583-69-6 | |

| Record name | 2,5-dimethylfuran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,5 Dimethylfuran 3 Carbaldehyde

De Novo Synthesis Strategies for the 2,5-Dimethylfuran (B142691) Core

The term "de novo synthesis" refers to the construction of complex molecules from simpler precursors, literally "from the beginning." numberanalytics.com In the context of 2,5-dimethylfuran, this involves assembling the heterocyclic ring itself rather than modifying a pre-existing furan (B31954).

Cyclization Reactions for Furan Ring Formation

The creation of the furan ring is the cornerstone of the synthesis. A prominent method for constructing substituted furans is through the cyclization of 1,4-dicarbonyl compounds, a transformation known as the Paal-Knorr synthesis. However, other cyclization strategies have been developed to access the 2,5-dimethylfuran scaffold.

One effective de novo approach involves the condensation and subsequent cyclization of an appropriate β-ketoester with an α-hydroxy or α-halo ketone. A specific example is the synthesis of ethyl 2,5-dimethylfuran-3-carboxylate, a direct precursor to the target aldehyde. This is achieved by reacting ethyl acetoacetate (B1235776) with α-acetoxypropionaldehyde. The reaction proceeds via an initial condensation, followed by an acid-catalyzed cyclization and dehydration to form the furan ring with the desired substituents already in place. google.com This method provides a direct route to a 3-functionalized 2,5-dimethylfuran.

Another strategy starts from biomass-derived precursors. Carbohydrates can be converted into 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical. nih.govmdpi.com HMF can then be catalytically converted to 2,5-dimethylfuran (DMF). scispace.comuco.es This process typically involves the hydrogenolysis of the hydroxymethyl and formyl groups of HMF. While this produces the 2,5-dimethylfuran core, it requires subsequent functionalization to introduce the C3-carbaldehyde. nih.govmdpi.com

A further example is the preparation of 2,5-dimethylfuran-3,4-dicarboxylic acid from the refluxing reaction of 2,3-diacetyl succinate (B1194679) diethyl ester in a hydrochloric acid solution, which yields a highly substituted furan core that can be further modified. google.com

Regioselective Introduction of Methyl Substituents

Achieving the correct placement of the methyl groups at the C2 and C5 positions is critical. In many de novo syntheses, the regioselectivity is controlled by the choice of the starting materials.

For instance, in the synthesis starting from ethyl acetoacetate and α-acetoxypropionaldehyde, the methyl groups' positions are predetermined by the structures of the acyclic precursors. The methyl group from ethyl acetoacetate establishes the C2-substituent, while the methyl group from α-acetoxypropionaldehyde defines the C5-substituent. google.com

| Starting Material 1 | Starting Material 2 | Key Reagent/Condition | Product | Description | Reference |

| Ethyl acetoacetate | α-Acetoxypropionaldehyde | Piperidine (B6355638) acetate (B1210297), Toluene-sulfonic acid | Ethyl 2,5-dimethylfuran-3-carboxylate | A de novo synthesis where the substituents are installed regioselectively during the ring formation. | google.com |

| 2,3-Diacetyl succinate diethyl ester | Hydrochloric acid | Reflux | 2,5-Dimethylfuran-3,4-dicarboxylic acid | Cyclization of a symmetrical precursor ensures the 2,5-dimethyl substitution pattern. | google.com |

| 5-Hydroxymethylfurfural (HMF) | H₂ | Various catalysts (e.g., Pd, Ru) | 2,5-Dimethylfuran (DMF) | Reduction of functional groups on a pre-formed furan ring derived from biomass. | mdpi.com |

Alternatively, direct alkylation of a pre-formed furan ring can be considered. However, controlling the regioselectivity of such reactions can be challenging due to the high reactivity of the furan's α-positions. Palladium-catalyzed regioselective α-alkylation of furans using alkyl iodides has been developed, offering a potential route, though it is more commonly applied for introducing substituents at available α-positions. nih.gov For 2,5-dimethylfuran synthesis, building the ring with the methyl groups already incorporated is generally a more straightforward strategy.

Functionalization Routes for Selective Carbaldehyde Group Introduction at the C3 Position

With the 2,5-dimethylfuran core established, the next crucial step is the introduction of a carbaldehyde group at the C3 position. This can be accomplished through either direct formylation or by converting a precursor functional group.

Direct Formylation Methodologies

Direct formylation involves the introduction of a -CHO group onto the furan ring in a single step. The most common method for formylating electron-rich aromatic and heterocyclic compounds is the Vilsmeier-Haack reaction. jk-sci.comcambridge.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). jk-sci.comcambridge.orgijpcbs.com

The furan ring is highly activated towards electrophilic substitution. In 2,5-dimethylfuran, the electron-donating methyl groups at the α-positions further enhance the reactivity of the ring and direct incoming electrophiles to the β-positions (C3 and C4). Due to the symmetrical nature of the starting material, formylation can occur at either the C3 or C4 position, leading to the same product: 2,5-dimethylfuran-3-carbaldehyde. The reaction proceeds via an electrophilic attack of the chloromethyl iminium salt (the Vilsmeier reagent) on the furan ring, followed by hydrolysis of the resulting iminium salt intermediate to yield the aldehyde. cambridge.org The relative reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction is generally pyrrole (B145914) > furan > thiophene. jk-sci.com

| Substrate | Reagents | Reaction | Product | Key Features | Reference |

| 2,5-Dimethylfuran | DMF, POCl₃ | Vilsmeier-Haack Reaction | This compound | Direct, one-step introduction of the formyl group at the electron-rich β-position. | jk-sci.comcambridge.org |

| Furan | DMF-d₇, (COCl)₂ | Vilsmeier-Haack Reaction | Furan-2-carbaldehyde-d | Demonstrates the utility of the Vilsmeier reaction for formylating the furan ring system. | mdpi.com |

Indirect Synthetic Pathways via Precursor Transformations

An alternative to direct formylation is the transformation of a pre-existing functional group at the C3 position into a carbaldehyde. This multi-step approach offers flexibility and can be advantageous if a suitable precursor is more readily accessible.

A common strategy involves the reduction of a carboxylic acid or its derivatives, such as esters. As mentioned previously, ethyl 2,5-dimethylfuran-3-carboxylate can be synthesized efficiently via de novo cyclization. google.com This ester can serve as a versatile precursor. The general synthetic sequence would be:

Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, 2,5-dimethylfuran-3-carboxylic acid, typically using a base like sodium hydroxide (B78521) followed by acidification.

Reduction: The carboxylic acid can then be converted to the aldehyde. This transformation can be challenging as over-reduction to the alcohol is a common side reaction. Selective reducing agents or methods are required. One approach is to convert the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde under controlled conditions (e.g., using lithium aluminum tri(tert-butoxy)hydride for the acid chloride or diisobutylaluminium hydride (DIBAL-H) for the Weinreb amide).

Alternatively, the ester can be reduced directly to the corresponding alcohol, (2,5-dimethylfuran-3-yl)methanol, using a strong reducing agent like lithium aluminum hydride. The resulting primary alcohol can then be oxidized to this compound using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or by a Swern oxidation. This two-step reduction-oxidation sequence is a reliable and frequently used method for converting esters to aldehydes.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering routes that are more efficient, selective, and environmentally benign. In the synthesis of this compound, catalytic methods can be applied at various stages.

In the de novo synthesis of the furan core , both acid and base catalysis are employed. For example, the cyclization of ethyl acetoacetate and α-acetoxypropionaldehyde uses piperidine acetate as a base catalyst for the initial condensation and p-toluenesulfonic acid as an acid catalyst for the subsequent cyclization and dehydration step. google.com

For syntheses starting from biomass, the conversion of HMF to 2,5-dimethylfuran is heavily reliant on heterogeneous catalysis . A wide range of catalysts, including noble metals (e.g., Ru, Pt, Pd) supported on materials like carbon or zeolites, and non-noble metal catalysts have been investigated to facilitate the hydrodeoxygenation of HMF. mdpi.comscispace.comacs.org

More advanced catalytic systems for furan synthesis include metalloradical cyclization . For instance, cobalt(II) complexes have been shown to catalyze the cyclization of alkynes with diazocarbonyls to produce polyfunctionalized furans with high regioselectivity under mild conditions. nih.gov While not specifically demonstrated for the target molecule, this methodology represents a modern catalytic approach to constructing the furan ring.

In the functionalization steps , the conversion of precursor groups can also be achieved catalytically. The oxidation of the intermediate alcohol, (2,5-dimethylfuran-3-yl)methanol, to the final aldehyde can be performed using catalytic amounts of an oxidant, often in the presence of a co-oxidant.

Homogeneous Catalysis Systems

The Vilsmeier-Haack formylation is a classic example of a homogeneous catalytic process. The reaction employs a Vilsmeier reagent, which is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.comwikipedia.org This system acts as the catalyst and reactant to achieve the formylation of 2,5-dimethylfuran.

The reaction proceeds by the electrophilic attack of the Vilsmeier reagent on the electron-rich 3-position of the 2,5-dimethylfuran ring. The choice of solvent can influence the reaction rate and yield, with polar solvents generally being preferred as they facilitate the formation and reaction of the chloroiminium ion, the active formylating species. numberanalytics.com The reaction temperature is also a critical parameter and is dependent on the reactivity of the substrate, typically ranging from below 0°C to 80°C. jk-sci.com

Pioneering work by Traynelis and his team demonstrated the successful formylation of dimethylfurans, providing a foundational methodology for the synthesis of compounds like this compound. scirp.orgresearchgate.net

Table 1: Typical Reagents and Conditions for Vilsmeier-Haack Formylation

| Reagent/Condition | Role/Description | Reference |

| 2,5-Dimethylfuran | Substrate | scirp.orgresearchgate.net |

| N,N-Dimethylformamide (DMF) | Formyl group source | organic-chemistry.orgijpcbs.comwikipedia.org |

| Phosphorus oxychloride (POCl₃) | Activating agent for DMF | organic-chemistry.orgijpcbs.comwikipedia.org |

| Solvent (e.g., Dichloromethane) | Reaction medium | sciencemadness.org |

| Temperature | 0°C to 80°C | jk-sci.com |

| Work-up | Hydrolysis to yield the aldehyde | wikipedia.orgjk-sci.com |

Heterogeneous Catalysis for Sustainable Production

While the Vilsmeier-Haack reaction is traditionally a homogeneous process, the principles of heterogeneous catalysis are actively being explored to enhance the sustainability of furan derivative synthesis in general. The development of solid acid catalysts, such as zeolites, ion-exchange resins, and sulfonated materials, has been a focus for the conversion of biomass into furan platform molecules. researchgate.netnih.gov These catalysts offer advantages in terms of ease of separation and reusability.

However, for the specific formylation of 2,5-dimethylfuran to its corresponding carbaldehyde, the application of heterogeneous catalysts is not well-documented in the current literature. The formylation step predominantly relies on the homogeneous Vilsmeier reagent. Future research may focus on developing solid catalysts that can either generate the formylating species or facilitate the electrophilic substitution under milder and more sustainable conditions. For instance, the use of niobia as a heterogeneous catalyst has been explored for the oxidation of furfural (B47365), indicating the potential for solid catalysts in functionalizing furan rings. rsc.org

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound via the Vilsmeier-Haack reaction follows a well-established electrophilic aromatic substitution mechanism. byjus.comdalalinstitute.com

The process can be broken down into three key steps:

Generation of the Electrophile: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgnumberanalytics.comnumberanalytics.com This species is the active formylating agent.

Formation of a Sigma Complex: The electron-rich furan ring of 2,5-dimethylfuran acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C3 position due to the directing effects of the two methyl groups. This step leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The aromaticity of the furan ring is temporarily disrupted in this intermediate. byjus.comdalalinstitute.com

Deprotonation and Hydrolysis: A base, typically the dimethylamine (B145610) byproduct or the solvent, removes a proton from the C3 carbon, restoring the aromaticity of the furan ring and forming an iminium salt intermediate. Subsequent hydrolysis of this iminium salt during the reaction work-up yields the final product, this compound. wikipedia.orgjk-sci.com

The reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction generally follows the order of pyrrole > furan > thiophene, highlighting the electron-rich nature of the furan ring which facilitates this electrophilic substitution. jk-sci.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign processes. While the traditional Vilsmeier-Haack reaction has some drawbacks, such as the use of stoichiometric amounts of phosphorus oxychloride and chlorinated solvents, efforts are being made to develop greener alternatives.

One area of focus is the development of more environmentally friendly methods for generating the Vilsmeier reagent. For instance, a method utilizing phthaloyl dichloride with DMF in less hazardous solvents like toluene (B28343) has been reported as a greener route to the Vilsmeier-Haack reagent, with the byproduct, phthalic anhydride, being easily recoverable. scirp.org

The choice of solvent is another critical aspect of green chemistry. While dichloromethane (B109758) is commonly used, exploring greener solvent alternatives is an active area of research. The use of biphasic systems, which can facilitate product separation and catalyst recycling, is a promising strategy in the broader context of furan derivative synthesis from biomass. nih.gov

Future research in this area will likely focus on the development of catalytic systems that can directly formylate 2,5-dimethylfuran using less hazardous reagents and in greener solvent systems, potentially moving towards heterogeneous catalytic processes to simplify purification and catalyst reuse.

Chemical Reactivity and Derivatization of 2,5 Dimethylfuran 3 Carbaldehyde

Reactivity of the Aldehyde Moiety in Complex Molecular Architectures

The aldehyde group, with its electrophilic carbonyl carbon, is a primary site for chemical reactions. Its reactivity is influenced by the electron-donating nature of the adjacent furan (B31954) ring.

Nucleophilic Addition Reactions

The carbonyl carbon in 2,5-dimethylfuran-3-carbaldehyde is susceptible to attack by various nucleophiles. This fundamental reaction, known as nucleophilic addition, leads to the formation of a tetrahedral intermediate by changing the hybridization of the carbonyl carbon from sp² to sp³. libretexts.orgmasterorganicchemistry.com The general mechanism involves the nucleophile bonding to the carbonyl carbon, which in turn pushes the pi electrons of the carbon-oxygen double bond onto the oxygen atom, creating an alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.orgyoutube.com

The rate of nucleophilic addition is enhanced by electron-withdrawing groups adjacent to the carbonyl and diminished by electron-donating groups. masterorganicchemistry.com Steric hindrance around the carbonyl group can also decrease the reaction rate. libretexts.org In the case of this compound, the furan ring acts as an electron-donating group, which could potentially modulate the reactivity of the aldehyde.

Common nucleophiles that participate in these reactions include Grignard reagents (organomagnesium compounds) and organolithium compounds, which introduce new carbon-carbon bonds. Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are used for reduction reactions. youtube.com Other nucleophiles like cyanide ions (CN⁻) can also add to the carbonyl group. masterorganicchemistry.com

Oxidation Pathways to Carboxylic Acid Derivatives (e.g., 2,5-Dimethylfuran-3-carboxylic acid)

The aldehyde group of this compound can be readily oxidized to form the corresponding carboxylic acid, 2,5-dimethylfuran-3-carboxylic acid. vedantu.comdoubtnut.com This transformation is a common reaction in organic chemistry. vedantu.com The oxidation of aldehydes typically involves the cleavage of the carbon-hydrogen bond of the aldehyde group and the formation of a new carbon-oxygen bond.

Various oxidizing agents can be employed for this purpose. The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups in the molecule. In a broader context of furan chemistry, the oxidative esterification of related compounds like 2,5-furandiformaldehyde to dimethyl furan-2,5-dicarboxylate (B1257723) has been studied using gold-based catalysts. mdpi.com This suggests that catalytic oxidation methods could be applicable to this compound as well. The synthesis of 2,5-dimethylfuran-3-carboxylic acid can also be achieved through the saponification of its corresponding esters, such as ethyl 2,5-dimethylfuran-3-carboxylate. google.com

| Starting Material | Product | Reagent/Process |

| This compound | 2,5-Dimethylfuran-3-carboxylic acid | Oxidation |

| Ethyl 2,5-dimethylfuran-3-carboxylate | 2,5-Dimethylfuran-3-carboxylic acid | Saponification |

Reduction Transformations to Alcohol Derivatives

The aldehyde functional group can be reduced to a primary alcohol. In the case of this compound, this reduction would yield (2,5-dimethylfuran-3-yl)methanol. This transformation is typically achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, initiating the reduction process. The resulting alkoxide intermediate is then protonated to give the final alcohol product.

Reactivity and Functionalization of the Furan Ring System

The furan ring in this compound is an aromatic system, but it exhibits a higher degree of reactivity compared to benzene (B151609). The oxygen heteroatom influences the electron distribution within the ring, making it susceptible to both electrophilic attack and ring-opening reactions.

Electrophilic Aromatic Substitution Reactions on the Furan Core

The furan ring is electron-rich and thus readily undergoes electrophilic aromatic substitution reactions. masterorganicchemistry.com The presence of the two methyl groups and the aldehyde group on the furan ring in this compound will direct incoming electrophiles to specific positions. Generally, electrophilic substitution on furan rings occurs preferentially at the C2 and C5 positions due to the stabilizing effect of the oxygen atom on the intermediate carbocation. However, since these positions are already substituted in this compound, substitution would be directed to the remaining C4 position. The aldehyde group is a deactivating group and a meta-director in benzene chemistry; its influence on the furan ring's reactivity would be a key consideration in predicting reaction outcomes.

Reactions at Methyl Substituents (e.g., Indirect Alkylation of 2,5-Dimethylfuran)

Catalysis in Transformations Involving this compound

The body of research on catalysis related to furan compounds primarily concentrates on the synthesis of 2,5-dimethylfuran (B142691) from biomass-derived sugars or its subsequent conversion to biofuels and other platform chemicals.

Role of Solvents and Reaction Conditions in Derivatization

Similarly, detailed studies on the role of solvents and specific reaction conditions for the derivatization of this compound are not found in the available scientific literature. While general principles of solvent effects in organic reactions are well-established, their specific application to the derivatization of this particular furan aldehyde has not been a focus of published research.

Applications of 2,5 Dimethylfuran 3 Carbaldehyde in Advanced Chemical Research

Role as a Key Intermediate in Medicinal Chemistry Research

The structural features of 2,5-Dimethylfuran-3-carbaldehyde make it an attractive starting point for the synthesis of new therapeutic agents. The dimethylated furan (B31954) core provides a stable, lipophilic framework, while the aldehyde functionality serves as a reactive handle for constructing diverse molecular architectures through reactions such as oxidation, reduction, and condensation. This allows medicinal chemists to systematically modify structures and explore their biological effects.

A significant application of the 2,5-dimethylfuran (B142691) scaffold, accessible from the corresponding carbaldehyde, is in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a crucial enzyme in tumor immune escape, making it a high-priority target for cancer immunotherapy. nih.gov

Researchers have designed and synthesized series of compounds based on 2,5-dimethylfuran-3-carboxylic acid, a direct oxidation product of the carbaldehyde. These derivatives have shown potent inhibitory activity against the IDO1 enzyme. In one study, a series of novel 2,5-dimethylfuran-3-carboxylic acid derivatives were synthesized and evaluated, leading to the discovery of a compound, designated 19a, with excellent IDO1 inhibitory activity in both HeLa and THP-1 cellular assays. nih.gov Molecular docking studies suggest that the carboxylic acid moiety of these inhibitors forms a coordinate bond with the heme iron at the enzyme's active site, highlighting the critical role of this functional group. nih.gov

Table 1: IDO1 Inhibitory Activity of Selected 2,5-Dimethylfuran-3-carboxylic Acid Derivatives

| Compound | HeLa Cellular IC₅₀ (nM) | THP-1 Cellular IC₅₀ (nM) |

|---|---|---|

| 19a | 4.0 | 4.6 |

Data sourced from a study on 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. nih.gov

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, these studies have provided critical insights. In the context of IDO1 inhibitors, SAR studies on 2,5-dimethylfuran-3-carboxylic acid derivatives revealed that potent enzyme inhibition was achieved with structures incorporating specific amine groups, such as di-isopropyl and isopropylcyclohexane (B1216832) amines, linked to the core pharmacophore. nih.gov

Further investigations have explored the impact of incorporating boron-based functionalities onto the 2,5-dimethylfuran scaffold. nih.gov These studies, which synthesized and evaluated the first boron-containing IDO1 inhibitors based on this framework, demonstrated that moieties like closo-carboranes could effectively inhibit the enzyme. nih.gov The SAR findings indicated that substitution at the 4-position of a central phenyl ring connected to the furan core was well-tolerated, offering another avenue for molecular modification. nih.gov These results underscore how systematic structural changes to the scaffold derived from this compound can fine-tune biological activity.

The aldehyde group of this compound is a key functional group that enables the synthesis of specifically targeted compounds through reductive amination. This reaction converts the aldehyde into an amine, which can then be coupled with various carboxylic acids to form a diverse library of amides.

A concrete example of a compound synthesized using this strategy is N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide . bldpharm.com This molecule incorporates the (2,5-dimethylfuran-3-yl)methyl fragment, which is directly produced by the reductive amination of this compound. This fragment is then linked via an amide bond to a substituted acrylamide (B121943) moiety, demonstrating the modular nature of this synthetic approach.

Similarly, the scaffold can be used to create compounds targeting other biological systems. For instance, the synthesis of a molecule like N-((2,5-dimethylfuran-3-yl)methyl)-1-(thiophen-2-yl)... would follow a similar pathway. The (2,5-dimethylfuran-3-yl)methanamine intermediate would be reacted with a suitable thiophene-containing carboxylic acid. This strategy is widely employed in the creation of novel compounds for screening against a variety of biological targets, including enzymes and receptors. mdpi.com

Utilization in Materials Science and Polymer Chemistry

Beyond medicine, the furan scaffold is at the heart of research into renewable and sustainable materials. As a biomass-derived platform chemical, 2,5-dimethylfuran and its functionalized derivatives like this compound are valuable precursors for creating novel polymers and functional organic materials, offering a green alternative to petroleum-based feedstocks. nih.govnih.gov

This compound and its parent compound, 2,5-dimethylfuran (DMF), are pivotal in the synthesis of advanced polymers. A notable innovation is the use of a 2,5-dimethylfuran/acrylonitrile (B1666552) adduct as a "latent monomer". researchgate.netnih.gov This adduct can be incorporated into a polymerization reaction, where the release of acrylonitrile is controlled by temperature via a retro-Diels-Alder reaction. researchgate.netnih.gov This technique allows for the creation of sequence-controlled copolymers with precisely defined structures and properties, such as tailored thermal responsivity in poly(AN/N-isopropylacrylamide) copolymers. nih.gov

Furthermore, furanic aldehydes and their derivatives are key building blocks for polymers synthesized through acyclic diene metathesis (ADMET) polymerization. nih.govunive.it For example, multifunctional monomers can be produced via the condensation of furanic aldehydes with other bio-based molecules, leading to fully renewable polymers with high thermal stability and tunable properties. nih.govresearchgate.net

The inherent reactivity of the furan ring in 2,5-dimethylfuran (DMF) makes it a valuable precursor for commodity chemicals and functional materials. One of the most significant transformations is the Diels-Alder cycloaddition reaction between DMF and ethylene (B1197577) to produce p-xylene, a key precursor for polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com This reaction, often catalyzed by solid acids, represents a highly atom-efficient, bio-based route to a major industrial chemical. mdpi.com

Additionally, 2,5-dimethylfuran is known to be an effective scavenger for singlet oxygen. wikipedia.org This property can be exploited in the design of functional materials that require protection from oxidative degradation or in sensing applications. The reactivity of the furan core, combined with the synthetic handles available on derivatives like this compound, provides a rich platform for developing a new generation of sustainable and functional organic materials.

Advanced Organic Synthesis Building Block Applications

As a substituted furanic aldehyde, this compound possesses structural features that suggest potential utility as a building block in organic synthesis. The furan ring is a key structural motif in numerous natural products and pharmacologically active compounds, and the aldehyde group is a versatile functional handle for a wide array of chemical transformations.

Multi-component Reactions Incorporating the Furanic Aldehyde Moiety

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product. Aldehydes are common components in many well-known MCRs, such as the Hantzsch, Biginelli, and Ugi reactions. nih.govresearchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. However, a thorough search of the scientific literature did not yield any specific examples or studies where this compound is utilized as the aldehyde component in such transformations. Consequently, there is no data available to create a table of findings for this subsection.

Stereoselective Synthesis Methodologies for Complex Molecules

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is a cornerstone of modern pharmaceutical and materials science. Chiral aldehydes are valuable precursors in many stereoselective reactions, including aldol (B89426) additions, allylation reactions, and organocatalytic transformations, leading to the synthesis of enantiomerically pure complex molecules.

Despite the potential for the furan scaffold of this compound to influence the stereochemical outcome of reactions, there are no published reports detailing its use in stereoselective synthesis methodologies. Research into its application as a chiral building block or its participation in asymmetric catalysis has not been described in the available literature. Therefore, no data on specific stereoselective methods or resulting complex molecules involving this compound can be presented.

Theoretical and Computational Studies on 2,5 Dimethylfuran 3 Carbaldehyde

Quantum-Chemical Calculations for Molecular Structure and Reactivity

Quantum-chemical calculations serve as a powerful tool for the detailed examination of molecular properties at the atomic level. Methods like Density Functional Theory (DFT) are frequently employed to predict the geometry, electronic landscape, and energetic profile of furan (B31954) derivatives.

The electronic structure of 2,5-dimethylfuran-3-carbaldehyde governs its intrinsic reactivity. The furan ring is an electron-rich aromatic system, while the carbaldehyde group at the 3-position acts as an electron-withdrawing group through both inductive and resonance effects. This electronic push-pull relationship significantly influences the molecule's chemical behavior.

Computational studies, often using DFT, can map the electron density distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). For related furanaldehydes, the HOMO is typically located on the furan ring, indicating its susceptibility to electrophilic attack, while the LUMO is centered on the aldehyde group, making it the site for nucleophilic attack. The presence of two methyl groups at positions 2 and 5 further increases the electron density of the furan ring through a positive inductive effect (+I), enhancing its nucleophilicity compared to unsubstituted furan-3-carbaldehyde.

The rotation of the carbaldehyde group around the C3-C(aldehyde) bond gives rise to two primary planar conformers: O-trans and O-cis (also referred to as anti and syn, respectively), defined by the orientation of the carbonyl oxygen relative to the furan ring oxygen.

Computational methods are essential for determining the relative stabilities of these conformers and the energy barrier to their interconversion. Studies on similar aromatic aldehydes, like furan-2-carbaldehyde, have shown that the energy barriers for internal rotation are on the order of 10–11 kcal/mol. researchgate.net Density Functional Theory (DFT) has been used to evaluate these torsional barriers, with modern functionals like M06-2X providing good agreement with experimental data for various aromatic carbonyl compounds. researchgate.net For this compound, it is expected that one conformer will be slightly more stable due to steric and electronic interactions between the aldehyde group and the adjacent methyl group at position 2. DFT calculations can precisely quantify this energy difference and the rotational barrier height.

Table 1: Calculated Rotational Energy Barriers for Related Aromatic Aldehydes This table presents representative data for analogous compounds to illustrate the typical energy scales involved.

| Compound | Computational Method | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Furan-2-carbaldehyde | Derived from ultrasonic and NMR data | 11.5 ± 0.5 | researchgate.net |

| N,N-dimethylformamide (DMF) | SCRF Theory | ~21 (gas phase) | colostate.edu |

| N-Benzhydrylformamide (BHFA-NMe) | DFT (M06-2X/6-311+G*) | 22.7 | mdpi.com |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a virtual laboratory to trace the intricate pathways of chemical reactions, identifying key intermediates and transition states that are often transient and difficult to detect experimentally.

For any chemical transformation of this compound, computational modeling can map the entire potential energy surface. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, in an oxidation reaction, different pathways can be explored, such as attack at the furan ring versus attack at the aldehyde or methyl groups.

Studies on the ozonolysis of 2,5-dimethylfuran (B142691) (25DMF), a closely related compound, have postulated a detailed mechanism to account for observed products like formaldehyde (B43269) and methyl glyoxal. rsc.org Similar computational approaches can be applied to this compound to predict its degradation products under various atmospheric or synthetic conditions. For reactions involving radicals like OH, NO3, or Cl, computational analysis can distinguish between addition pathways to the double bonds and hydrogen abstraction pathways from the aldehyde or methyl groups, as has been explored for other furans and furanaldehydes. researchgate.netrsc.org

Beyond mapping pathways, computational chemistry can predict reaction rates. By calculating the activation energies (the energy difference between reactants and the transition state), kinetic parameters can be estimated using transition state theory. These theoretical rate constants are vital for building comprehensive kinetic models, especially for complex processes like combustion or atmospheric degradation.

For example, a reduced reaction mechanism for 2,5-dimethylfuran (DMF) for engine applications was developed by reducing a detailed mechanism and adjusting rate constants of key reactions to improve predictive capability. mdpi.com This process involves sensitivity analysis to identify the most influential reactions in the network. A similar approach for this compound would allow for the simulation of its behavior in complex chemical environments, predicting its lifetime and the formation of secondary products over time. A study on the O3 chemistry of 2,5-dimethylfuran determined a rate coefficient of (3.3 ± 1.0) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ for its primary reaction. rsc.org

In Silico Screening and Rational Design in Medicinal Chemistry Contexts

The scaffold of this compound, with its functional handles and heterocyclic core, presents a starting point for the design of new biologically active molecules. In silico methods are instrumental in this process, enabling the rapid evaluation and optimization of derivatives for therapeutic applications.

The process of rational drug design often begins with a lead compound, which can be modified to enhance potency and improve pharmacokinetic profiles. nih.gov Computational tools can be used to design derivatives of this compound and predict their binding affinity to specific biological targets, such as enzymes or receptors. nih.govnih.gov For example, molecular docking simulations could screen a virtual library of its derivatives against a protein of interest.

Furthermore, in silico models are crucial for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. Machine learning algorithms and quantitative structure-activity relationship (QSAR) models can assess drug-likeness, solubility, and potential toxicity of designed compounds before they are synthesized, saving significant time and resources. nih.gov This predictive power allows chemists to focus on synthesizing only the most promising candidates, as demonstrated in the design of inhibitors for various therapeutic targets. nih.govnih.gov

Future Research Directions and Perspectives

Development of Next-Generation Synthetic Routes with Enhanced Efficiency and Selectivity

Currently, dedicated and optimized synthetic routes for 2,5-Dimethylfuran-3-carbaldehyde are not well-established. Future research must prioritize the development of efficient, selective, and scalable methods for its preparation. While classical methods like the Paal-Knorr synthesis provide a conceptual basis for forming substituted furan (B31954) rings from 1,4-dicarbonyl compounds, next-generation approaches should aim for higher atom economy and milder reaction conditions. wikipedia.org

A significant avenue for exploration is the adaptation of modern metal-catalyzed cyclization reactions. hud.ac.uk Strategies involving the cycloisomerization of appropriately substituted acyclic precursors, such as propargylic oxiranes or alkynals, could offer direct access to the furan core. clockss.orgorganic-chemistry.org Research should focus on tailoring these methods to achieve the specific substitution pattern of this compound with high regioselectivity. The development of one-pot procedures that combine C-C bond formation and cyclization would be particularly valuable for streamlining the synthesis and minimizing waste.

Furthermore, exploring formylation reactions on a pre-formed 2,5-dimethylfuran (B142691) scaffold presents another viable strategy. While Friedel-Crafts type reactions on furan are often complicated by the ring's acid sensitivity, pharmaguideline.com future work could investigate milder formylating agents or catalytic systems that can selectively introduce the aldehyde group at the C3 position.

| Synthetic Approach | Potential Precursors | Key Research Challenges | Potential Advantages |

|---|---|---|---|

| Modified Paal-Knorr Synthesis | Substituted 1,4-diketones | Precursor availability, control of side reactions | Well-established fundamental chemistry |

| Metal-Catalyzed Cycloisomerization | Alkynols, enynes, propargylic epoxides | Catalyst cost, regioselectivity control | High atom economy, mild conditions |

| Vilsmeier-Haack or related Formylation | 2,5-Dimethylfuran | Ring sensitivity to acid, regioselectivity | Direct functionalization of a simple precursor |

| One-Pot Multi-Component Reactions | Simple acyclic building blocks | Reaction optimization, catalyst design | High efficiency, rapid assembly of complexity |

Discovery of Novel Catalytic Systems for Sustainable Transformations

The aldehyde functionality and the furan ring make this compound an ideal substrate for a wide range of catalytic transformations. A primary focus for future research will be the discovery of novel catalytic systems that can selectively modify the molecule to produce value-added chemicals. Emphasis should be placed on sustainable catalysts, such as those based on earth-abundant, non-noble metals (e.g., iron, copper, nickel, cobalt) and heterogeneous catalysts that allow for easy separation and recycling. frontiersin.org

Key areas for investigation include:

Selective Hydrogenation/Hydrogenolysis: Development of catalysts for the selective reduction of the aldehyde group to a hydroxymethyl group, yielding (2,5-dimethylfuran-3-yl)methanol, or its complete hydrogenolysis to a methyl group to form 2,3,5-trimethylfuran. Bifunctional catalysts with both metal and acidic/basic sites will be crucial for achieving high selectivity in these transformations. mdpi.com

Selective Oxidation: Designing catalytic systems for the efficient oxidation of the carbaldehyde to a carboxylic acid, producing 2,5-dimethylfuran-3-carboxylic acid, a potential monomer for bio-based polymers.

C-C Coupling Reactions: Utilizing the aldehyde group as a handle in catalytic C-C bond-forming reactions such as aldol (B89426) condensations, Knoevenagel condensations, and Wittig-type reactions to build more complex molecular architectures. rsc.org

Reductive Amination: Catalytic conversion of the aldehyde in the presence of ammonia or amines to produce valuable furan-based amines and imines, which are important scaffolds in medicinal chemistry.

Expansion of Applications in Emerging Fields of Chemical Science

The potential applications of this compound are currently speculative, representing a significant opportunity for discovery-oriented research. Its structure suggests potential utility in several emerging fields.

Polymer Science: As a derivative of 2,5-dimethylfuran, a promising biofuel candidate, this molecule could serve as a monomer or an additive. researchgate.net The aldehyde group can be transformed into other functionalities suitable for polymerization. For instance, its oxidation product, 2,5-dimethylfuran-3-carboxylic acid, could be investigated as a comonomer with diols to produce novel furan-based polyesters with unique thermal and mechanical properties.

Fine Chemicals and Pharmaceuticals: The substituted furan motif is present in numerous biologically active compounds. Future research should explore the use of this compound as a versatile building block for the synthesis of new pharmaceutical and agrochemical candidates. Its aldehyde group allows for straightforward incorporation into more complex structures through established synthetic transformations.

Flavor and Fragrance Industry: Many furan derivatives are known for their characteristic aromas and are used as flavoring agents. The specific scent profile of this compound is unknown, and its evaluation could lead to applications in the food and fragrance industries.

| Field of Application | Potential Role of this compound | Required Research and Development |

|---|---|---|

| Specialty Polymers | As a functional monomer or precursor | Development of derivatization and polymerization protocols |

| Agrochemicals | As a scaffold for novel pesticides/herbicides | Synthesis of derivatives and biological screening |

| Pharmaceuticals | As a key intermediate for drug synthesis | Elaboration into complex molecules and pharmacological testing |

| Flavors & Fragrances | As a novel aroma compound | Sensory evaluation and toxicological studies |

Integration of Advanced Computational Techniques with Experimental Research

Given the lack of extensive experimental data, advanced computational chemistry offers a powerful tool to accelerate the exploration of this compound. Quantum mechanical methods, particularly Density Functional Theory (DFT), can provide invaluable insights and guide experimental efforts.

Future research should leverage computational techniques to:

Elucidate Reaction Mechanisms: Model potential synthetic routes to predict reaction barriers and identify the most promising pathways, thereby reducing the need for extensive empirical screening of reaction conditions.

Design Novel Catalysts: Simulate the interaction of the molecule with different catalyst surfaces to understand binding modes and predict catalytic activity and selectivity for transformations like hydrogenation or oxidation. This can guide the rational design of more efficient and selective catalysts.

Predict Physicochemical and Spectroscopic Properties: Calculate properties such as bond energies, charge distributions, and spectroscopic signatures (NMR, IR) to aid in the characterization of the molecule and its reaction products.

Virtual Screening for Bioactivity: Use molecular docking and other computational tools to screen for potential interactions with biological targets, helping to prioritize the synthesis of derivatives for pharmaceutical or agrochemical applications.

By integrating these advanced computational approaches with targeted experimental research, the chemical community can efficiently map the reactivity, properties, and potential applications of this compound, paving the way for its emergence as a valuable compound in chemical science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,5-Dimethylfuran-3-carbaldehyde, and how can reaction yields be optimized?

- Methodological Answer :

- Vilsmeier-Haack Formylation : A common approach for introducing aldehyde groups to aromatic systems. Use dimethylformamide (DMF) as a solvent and phosphoryl chloride (POCl₃) as a catalyst at 0–5°C to minimize side reactions.

- Catalytic Oxidation : Transition-metal catalysts (e.g., MnO₂ or Ru-based systems) can oxidize methyl groups to aldehydes under mild conditions. Monitor reaction progress via TLC or GC-MS.

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equiv. of oxidizing agent) and use inert atmospheres (N₂/Ar) to prevent aldehyde oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aldehyde protons (δ 9.5–10.5 ppm) and furan ring protons (δ 6.0–7.5 ppm). Use DEPT-135 to distinguish CH₃ groups (δ 20–25 ppm for methyl on furan).

- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and furan C-O-C asymmetric stretching (~1250 cm⁻¹).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Refinement software (e.g., SHELX) can resolve bond angles and dihedral distortions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification.

- Storage : Store in amber glass vials under inert gas (Ar) at –20°C to prevent aldehyde polymerization.

- Toxicity Mitigation : Refer to GHS classifications (e.g., H315, H319 for skin/eye irritation) and maintain spill kits with activated carbon for accidental releases .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,5-dimethyl substituents influence the reactivity of the aldehyde group in nucleophilic addition reactions?

- Methodological Answer :

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (FMOs). The electron-donating methyl groups reduce electrophilicity at the aldehyde, requiring stronger nucleophiles (e.g., Grignard reagents).

- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to measure rate constants for reactions with amines or hydrazines. Compare with unsubstituted furan aldehydes to quantify steric hindrance .

Q. What catalytic strategies enhance the utility of this compound in biomass-derived chemical synthesis?

- Methodological Answer :

- Cross-Coupling Reactions : Employ Pd/C or Ni-based catalysts for Suzuki-Miyaura couplings with aryl boronic acids. Optimize solvent polarity (e.g., DMF/H₂O) to stabilize intermediates.

- Reductive Amination : Use NaBH₃CN or H₂ (with Raney Ni) to convert the aldehyde to amines. Monitor selectivity for primary vs. secondary amines via LC-MS .

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during characterization of derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR coupling constants with X-ray data (e.g., dihedral angles). For IR discrepancies, use isotopic labeling (e.g., deuterated solvents) to isolate stretching modes.

- Dynamic Effects : Consider tautomerization or rotameric equilibria in solution. Variable-temperature NMR (VT-NMR) can reveal dynamic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.